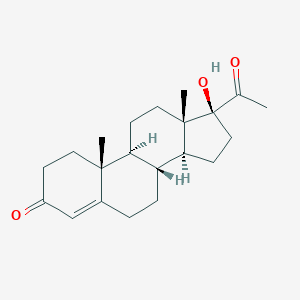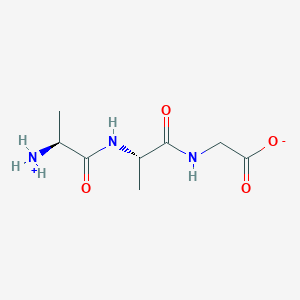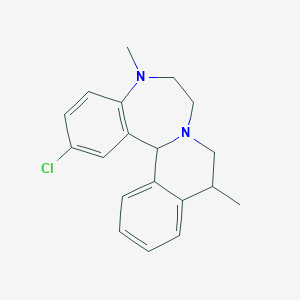
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, also known as CDMTB, is a heterocyclic compound that belongs to the benzodiazepine family. This compound has been extensively studied due to its potential applications in scientific research, particularly in the field of neuroscience. The purpose of
Mécanisme D'action
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the affinity of the GABA-A receptor for GABA, leading to an increase in the inhibitory effects of GABA. Additionally, 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to increase the duration of the opening of the chloride ion channel of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. These effects result in an overall increase in the inhibitory tone of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has a number of advantages for lab experiments. It is a potent and selective positive allosteric modulator of the GABA-A receptor, making it a useful tool for studying the role of the GABA-A receptor in the central nervous system. Additionally, 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is that it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
Orientations Futures
There are a number of future directions for the study of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. One potential direction is the development of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine derivatives with improved pharmacokinetic properties, such as longer half-lives. Additionally, further studies are needed to fully understand the potential therapeutic applications of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, particularly in the treatment of neurodegenerative diseases. Finally, the role of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine in the regulation of synaptic plasticity and learning and memory is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine involves the reaction of 2-amino-5,10-dimethyl-6,7,8,9-tetrahydro-5H-benzo[a][7]annulen-4-ol with thionyl chloride in the presence of triethylamine. The resulting product is then treated with 1,2-diaminoethane to yield 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. This synthesis method has been optimized to produce high yields of pure 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine.
Applications De Recherche Scientifique
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been used extensively in scientific research due to its potential applications in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and epilepsy. Additionally, 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
19007-33-1 |
|---|---|
Formule moléculaire |
C19H21ClN2 |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
2-chloro-5,10-dimethyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C19H21ClN2/c1-13-12-22-10-9-21(2)18-8-7-14(20)11-17(18)19(22)16-6-4-3-5-15(13)16/h3-8,11,13,19H,9-10,12H2,1-2H3 |
Clé InChI |
KXMDXMHGFNNKDP-UHFFFAOYSA-N |
SMILES |
CC1CN2CCN(C3=C(C2C4=CC=CC=C14)C=C(C=C3)Cl)C |
SMILES canonique |
CC1CN2CCN(C3=C(C2C4=CC=CC=C14)C=C(C=C3)Cl)C |
Synonymes |
2-Chloro-5,6,7,9,10,14b-hexahydro-5,10-dimethylisoquino[2,1-d][1,4]benzodiazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



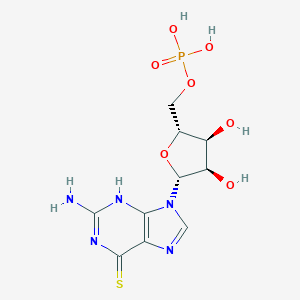

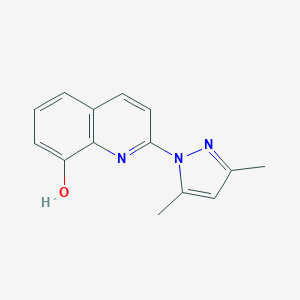
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
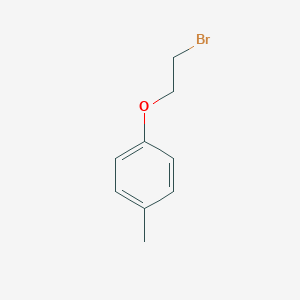

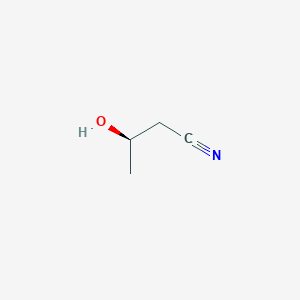
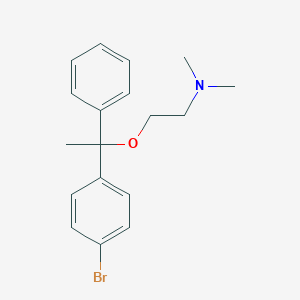
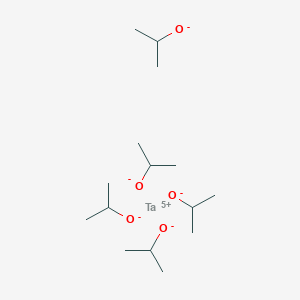
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
